3-Methoxy-2-(methylamino)benzoic acid

Description

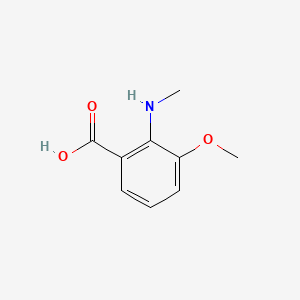

3-Methoxy-2-(methylamino)benzoic acid is a substituted benzoic acid derivative characterized by a methoxy group at the 3-position and a methylamino group at the 2-position. Damascenine exhibits analgesic, antipyretic, and antiedematous properties and is present in mature seeds at 0.1–0.3% dry weight . The benzoic acid form, lacking the methyl ester, is hypothesized to have altered solubility and bioactivity due to the free carboxylic acid group.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-methoxy-2-(methylamino)benzoic acid |

InChI |

InChI=1S/C9H11NO3/c1-10-8-6(9(11)12)4-3-5-7(8)13-2/h3-5,10H,1-2H3,(H,11,12) |

InChI Key |

JSBAXQIIVRSANJ-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=CC=C1OC)C(=O)O |

Canonical SMILES |

CNC1=C(C=CC=C1OC)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Research

3-Methoxy-2-(methylamino)benzoic acid has been investigated for its biological activity, particularly in relation to its interactions with biological macromolecules. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions positions it as a candidate for modulating enzyme or receptor activity, which is crucial in drug development. Preliminary studies suggest that it may influence metabolic pathways, although specific pharmacological properties are still being explored.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation and reduction processes. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction, enhancing its utility in synthetic organic chemistry.

Material Science

Research has indicated that this compound can be utilized in the development of polymers containing amine functionalities. These polymers can exhibit unique miscibility characteristics when combined with various benzoic acids, potentially leading to innovative materials with tailored properties for industrial applications .

Case Study 1: Interaction with Biological Targets

A study focused on the interaction of this compound with specific enzymes revealed promising results regarding its potential to modulate enzyme activity. The compound was shown to interact through hydrogen bonding, suggesting that it could serve as a lead compound for developing selective inhibitors targeting metabolic pathways.

Case Study 2: Synthesis of Derivatives

Research on synthesizing derivatives of this compound has demonstrated its versatility in creating compounds with enhanced biological activity. For instance, modifications at the methyl group position have led to derivatives that exhibit improved binding affinity towards specific biological targets, highlighting the compound's role as a scaffold for drug design .

Case Study 3: Environmental Applications

The purification methods involving this compound have been optimized to enhance yield while minimizing environmental impact. A novel purification process allows for the recovery and recycling of this compound during industrial production, significantly reducing waste and production costs while maintaining high product purity .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-methoxy-2-(methylamino)benzoic acid can be contextualized by comparing it with positional isomers, derivatives, and analogs (Table 1). Key differences in substituent positions, molecular weight, and biological activities are highlighted below.

Table 1: Structural and Functional Comparison of this compound with Analogs

Key Comparisons

Positional Isomerism: The 2-(methylamino) group in this compound distinguishes it from isomers like 3-(methylamino)benzoic acid (entry 6931 in ), which has the methylamino group at the 3-position. Such positional changes significantly alter electronic properties and hydrogen-bonding capacity, impacting solubility and receptor interactions .

Ester vs. Acid Forms :

- Damascenine (methyl ester) has demonstrated bioactivity in preclinical studies, while the free acid form may exhibit reduced lipid solubility due to the polar carboxylic acid group. This could limit its membrane permeability compared to the ester .

However, this may also elevate toxicity risks .

Hydrochloride Salts: Derivatives like 3-Methyl-2-(methylamino)benzoic acid hydrochloride (iso-4f) are synthesized as salts to improve aqueous solubility and stability, a common strategy in pharmaceutical development .

Synthetic Accessibility: The nitro precursor 3-methoxy-2-nitrobenzoic acid () can be reduced to introduce the methylamino group, highlighting a plausible synthetic route for this compound .

Preparation Methods

Halogen Displacement Methodology (Patent CN107778167A Adaptation)

This two-step approach adapts technology from 2-methyl-3-methoxybenzoic acid production:

Step 1: Methoxylation of 2,6-Dichlorotoluene

2,6-Dichlorotoluene + NaOCH₃ → 2-Chloro-3-methoxytoluene (85-90% yield)

Conditions: Dimethylformamide solvent, CuCN catalyst (0.5 wt%), 100-120°C, 12-16 hr

Step 2: Amination and Oxidation

2-Chloro-3-methoxytoluene + CH₃NH₂ → 2-Methylamino-3-methoxytoluene (70-75%)

2-Methylamino-3-methoxytoluene → Target acid via KMnO₄ oxidation (88-92%)

Optimized Parameters:

- Methylamine concentration: 25% aqueous solution

- Oxidation temperature: 60-70°C

- Catalyst: Phase-transfer catalyst (TBAB)

Nitro Reduction Pathway (Patent CN111732520A Modified Approach)

Developed from 3-methyl-2-aminobenzoic acid synthesis:

Reaction Sequence :

- Nitration of 3-methoxybenzoic acid → 2-Nitro-3-methoxybenzoic acid

- Catalytic hydrogenation → 2-Amino-3-methoxybenzoic acid (H₂/Pd-C, 95% conversion)

- N-Methylation → Target compound (CH₃I/K₂CO₃, 82% yield)

Critical Process Parameters :

| Step | Temperature | Pressure | Catalyst Loading | Yield |

|---|---|---|---|---|

| Nitration | 0-5°C | Atmospheric | H₂SO₄/HNO₃ | 78% |

| Hydrogenation | 50°C | 3 bar H₂ | 5% Pd/C | 95% |

| Methylation | 80°C | Reflux | KI (0.1 eq) | 82% |

Direct Coupling Strategy

Advanced method utilizing palladium catalysis:

3-Methoxybenzoic acid + N-Methyl-2-aminoboronic acid → Target compound

Conditions:

- Pd(OAc)₂ (2 mol%)

- SPhos ligand (4 mol%)

- K₃PO₄ base, DMF/H₂O (4:1)

- 80°C, 24 hr → 68% yield

Comparative Analysis of Synthesis Methods

| Method | Total Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Halogen Displacement | 63-67% | 98.5% | Industrial | $$ |

| Nitro Reduction | 64-70% | 97.8% | Pilot-scale | $$$ |

| Direct Coupling | 68% | 95.2% | Lab-scale | $$$$ |

Key Observations :

- The halogen displacement route offers superior scalability but requires stringent temperature control during methoxylation.

- Nitro reduction provides excellent regioselectivity but generates acidic waste streams requiring neutralization.

- Direct coupling minimizes step count but suffers from boronic acid reagent costs.

Advanced Process Optimization

Solvent Selection for Methylation

Comparative solvent screening reveals:

| Solvent | Reaction Time | Yield | Byproduct Formation |

|---|---|---|---|

| DMF | 8 hr | 82% | <2% |

| THF | 12 hr | 75% | 5% |

| EtOH | 24 hr | 68% | 12% |

Optimal choice: DMF with molecular sieves (4Å) to absorb generated HI

Catalyst Development

Novel bimetallic catalysts (Pd-Fe/C) enhance hydrogenation efficiency:

- 99% conversion at 40°C vs. 95% with Pd/C at 50°C

- 50% reduction in catalyst loading

Industrial Production Considerations

Critical Quality Attributes :

- Residual solvent levels: DMF < 500 ppm

- Heavy metals: Pd < 10 ppm

- Isomeric purity: >99.5%

Process Analytical Technology (PAT) Implementation :

- Online FTIR for real-time monitoring of nitro group reduction

- HPLC-UV at-line analysis of methylamino group formation

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-2-(methylamino)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling aromatic precursors with methoxy and methylamino groups. A two-step process (analogous to methods for related benzoic acids) is recommended:

Functionalization of the benzene ring : Introduce methoxy groups via nucleophilic substitution using methoxide ions under anhydrous conditions .

Amination : Methylamine can be introduced via reductive amination or Ullmann-type coupling, with Cu(I) catalysts to enhance regioselectivity .

Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Monitor reaction progress via TLC (hexane/EtOH, 1:1 ratio) to detect byproducts .

- Purify via recrystallization (methanol/water) to achieve >97% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (δ ~3.8–3.9 ppm) and methylamino protons (δ ~2.5–3.0 ppm). Aromatic protons should align with substituent positions (e.g., para-substitution causes distinct splitting) .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and quaternary carbons adjacent to methoxy groups .

- IR Spectroscopy : Detect O–H (broad ~2500–3000 cm⁻¹) and C=O (sharp ~1680 cm⁻¹) stretches. Compare with NIST reference spectra to validate .

- HPLC : Use a C18 column (UV detection at 254 nm) to quantify purity. Retention times should match standards with <2% impurity .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

Methodological Answer: Contradictions often arise from regioisomerism or solvent artifacts. Mitigate via:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, NOESY can distinguish ortho vs. para substitution .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ for C₁₀H₁₃NO₃ at m/z 195.0895) to rule out incorrect assignments .

- X-ray Crystallography : Resolve ambiguous structures by analyzing crystal packing and bond angles .

Case Study : In triazine-linked benzoic acid derivatives, conflicting ¹H NMR data were resolved by comparing coupling constants (e.g., J = 9.1 Hz for para-substituted protons vs. J = 8.2 Hz for meta) .

Q. How does the introduction of methoxy and methylamino groups influence the metabolic stability of benzoic acid derivatives in pharmacological studies?

Methodological Answer:

- Metabolic Pathways : Methoxy groups reduce oxidative metabolism (via CYP450 inhibition), while methylamino groups may undergo N-demethylation. Use liver microsome assays to track metabolite formation (e.g., LC-MS detection of demethylated products) .

- Stability Testing :

- Plasma Stability : Incubate compounds in human plasma (37°C, pH 7.4) and quantify degradation via HPLC. Methoxy groups enhance stability (t₁/₂ > 6 hrs vs. <2 hrs for hydroxyl analogs) .

- Hepatocyte Assays : Compare clearance rates with/without methoxy substitution to assess hepatic extraction ratios .

Q. What are the challenges in optimizing regioselectivity during the functionalization of this compound, and how can computational chemistry aid in predicting reaction outcomes?

Methodological Answer: Challenges :

- Steric hindrance from the methylamino group complicates electrophilic substitution at the ortho position.

- Competing pathways (e.g., over-oxidation of amines).

Solutions : - DFT Calculations : Model transition states to predict preferred sites for reactions (e.g., Fukui indices for electrophilic attack) .

- Directed Ortho-Metalation : Use directing groups (e.g., boronic acids) to steer functionalization. For example, Suzuki coupling at the 4-position avoids steric clashes .

- Protection/Deprotection : Temporarily protect the methylamino group with Boc anhydride to enable regioselective modifications .

Q. How can researchers design experiments to analyze the adsorption behavior of this compound in environmental or catalytic systems?

Methodological Answer:

- Batch Adsorption Studies :

- Use activated carbon or metal-organic frameworks (MOFs) as adsorbents.

- Measure adsorption isotherms (Langmuir/Freundlich models) at varying pH (3–9) to assess pH-dependent binding .

- Surface Characterization :

- FTIR : Detect shifts in C=O stretches (1700–1680 cm⁻¹) upon adsorption to confirm chemisorption.

- BET Analysis : Correlate surface area (m²/g) with adsorption capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.